molecular formula C13H17NO B13003060 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol

2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol

Cat. No.: B13003060
M. Wt: 203.28 g/mol
InChI Key: DZYGNYHYAOMISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol is a chemical compound with the molecular formula C13H17NO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may also require the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of 2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol can be compared with other spiro compounds, such as:

    Spiro[indene-1,4’-piperidine]: Similar structure but lacks the hydroxyl group.

    Spiro[indene-1,4’-piperidin]-3-one: Similar structure but contains a ketone group instead of a hydroxyl group.

The presence of the hydroxyl group in 2,3-Dihydrospiro[indene-1,4’-piperidin]-3-ol makes it unique and may confer different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine]-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,12,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGNYHYAOMISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.